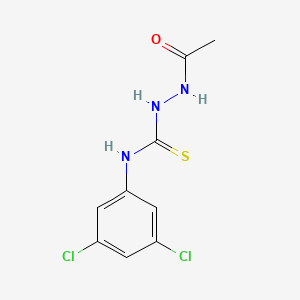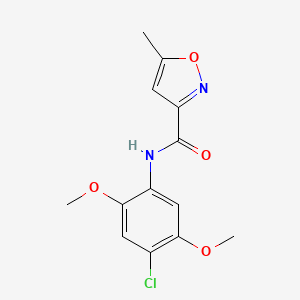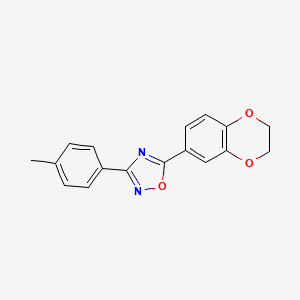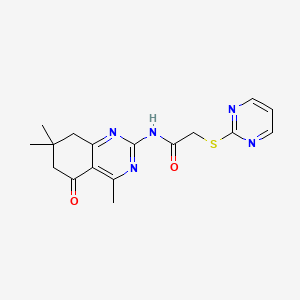![molecular formula C15H13N3O6S B4872851 4-({3-[(4-NITROANILINO)CARBONYL]-2-THIENYL}AMINO)-4-OXOBUTANOIC ACID](/img/structure/B4872851.png)
4-({3-[(4-NITROANILINO)CARBONYL]-2-THIENYL}AMINO)-4-OXOBUTANOIC ACID
描述
4-({3-[(4-NITROANILINO)CARBONYL]-2-THIENYL}AMINO)-4-OXOBUTANOIC ACID is a complex organic compound that features a nitroaniline group, a thienyl group, and a butanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-({3-[(4-NITROANILINO)CARBONYL]-2-THIENYL}AMINO)-4-OXOBUTANOIC ACID typically involves multiple steps:
Formation of the Nitroaniline Intermediate: The initial step involves the nitration of aniline to form 4-nitroaniline.
Coupling with Thienyl Group: The 4-nitroaniline is then coupled with a thienyl derivative through a carbonylation reaction to form the intermediate 3-[(4-NITROANILINO)CARBONYL]-2-THIENYL.
Formation of the Final Compound: The final step involves the reaction of the intermediate with butanoic acid under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
化学反应分析
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents used.
Substitution: The thienyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated derivatives.
科学研究应用
Chemistry
In chemistry, 4-({3-[(4-NITROANILINO)CARBONYL]-2-THIENYL}AMINO)-4-OXOBUTANOIC ACID is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. Its structure suggests it could be a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
作用机制
The mechanism of action of 4-({3-[(4-NITROANILINO)CARBONYL]-2-THIENYL}AMINO)-4-OXOBUTANOIC ACID involves its interaction with specific molecular targets. The nitroaniline group can participate in redox reactions, while the thienyl group can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 4-({3-[(4-AMINOANILINO)CARBONYL]-2-THIENYL}AMINO)-4-OXOBUTANOIC ACID
- 4-({3-[(4-METHOXYANILINO)CARBONYL]-2-THIENYL}AMINO)-4-OXOBUTANOIC ACID
- 4-({3-[(4-CHLOROANILINO)CARBONYL]-2-THIENYL}AMINO)-4-OXOBUTANOIC ACID
Uniqueness
4-({3-[(4-NITROANILINO)CARBONYL]-2-THIENYL}AMINO)-4-OXOBUTANOIC ACID is unique due to the presence of the nitro group, which imparts distinct electronic properties. This makes it more reactive in certain chemical reactions compared to its analogs with different substituents on the aniline ring.
属性
IUPAC Name |
4-[[3-[(4-nitrophenyl)carbamoyl]thiophen-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O6S/c19-12(5-6-13(20)21)17-15-11(7-8-25-15)14(22)16-9-1-3-10(4-2-9)18(23)24/h1-4,7-8H,5-6H2,(H,16,22)(H,17,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNUPERRJGDAQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(SC=C2)NC(=O)CCC(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-METHOXY-N-METHYL-1-BENZENESULFONAMIDE](/img/structure/B4872775.png)
![N-(4-chlorophenyl)-4-[(pyridin-3-yl)methyl]piperazine-1-carboxamide](/img/structure/B4872781.png)
![N-[(E)-1-(4-chlorophenyl)-3-(methylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B4872796.png)
![2-{[(3-Bromo-4-methoxyphenyl)methyl]sulfanyl}-4-methylquinoline](/img/structure/B4872802.png)

![5-[(2-biphenylylamino)sulfonyl]-2-methoxy-N-methylbenzamide](/img/structure/B4872821.png)

![ethyl 2-{butyl[(6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4872844.png)
![2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-1-(2,3-dihydro-1H-indol-1-yl)ethanone](/img/structure/B4872845.png)
![1-ETHYL-4-{[(1-ETHYL-1H-PYRAZOL-4-YL)SULFONYL]AMINO}-N~3~-ISOBUTYL-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4872846.png)
![5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4872848.png)
![N-[4-(acetylamino)phenyl]-3-(3-bromophenyl)-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4872864.png)

